"4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS number"
"4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS number"
An In-depth Technical Guide to the Synthesis and Application of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline Hydrochloride: A Key Pharmaceutical Building Block
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF₃) and fluorine-substituted phenyl rings are privileged motifs found in numerous FDA-approved drugs. This guide focuses on a highly valuable, yet sparsely documented, synthetic building block: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride .
While a dedicated CAS number for this specific salt is not publicly cataloged, this guide serves as a primary technical resource for its synthesis, characterization, and application, starting from its well-documented parent amine, 4-Fluoro-3-(trifluoromethyl)aniline (CAS No. 2357-47-3) . This document is intended for senior researchers, process chemists, and drug development scientists who require a practical, in-depth understanding of this compound's role as a critical intermediate in the synthesis of complex molecular targets.
Physicochemical Properties of the Parent Amine
All synthetic routes to the target compound begin with the primary amine. A thorough understanding of its properties is essential for handling and reaction setup.
| Property | Value | Source |
| CAS Number | 2357-47-3 | [1] |
| Molecular Formula | C₇H₅F₄N | [1] |
| Molecular Weight | 179.11 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 207-208 °C | |
| Density | 1.393 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 |
Multi-Step Synthesis and Process Rationale
The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a sequential, three-stage process: (1) Synthesis of the parent aniline, (2) N-methylation of the primary amine, and (3) Conversion to the final hydrochloride salt.
Stage 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline
The industrial-scale synthesis of substituted trifluoromethylanilines typically proceeds via the catalytic reduction of the corresponding nitroaromatic compound. This method is robust, high-yielding, and utilizes readily available starting materials.[2]
Reaction: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene.
Protocol:
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Reactor Setup: A hydrogenation reactor is charged with 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq), methanol as the solvent, and a catalytic amount of Palladium on Carbon (5% Pd/C, ~1-2 mol%).
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Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which could otherwise form an explosive mixture with hydrogen.
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Hydrogenation: The reactor is pressurized with hydrogen gas (typically 3-10 bar) and the reaction mixture is agitated vigorously at a controlled temperature (e.g., 25-50 °C).
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Causality Note: The palladium catalyst is essential for the heterolytic cleavage of the H-H bond and the subsequent reduction of the nitro group to an amine. Methanol is a suitable polar solvent that solubilizes the starting material and does not interfere with the catalysis.
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Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Progress can be confirmed by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.
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Work-up: The reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
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Isolation: The methanol is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude 4-Fluoro-3-(trifluoromethyl)aniline. The product can be purified further by vacuum distillation if required.
Stage 2: N-methylation via Reductive Amination
Reductive amination is a highly efficient and selective method for forming secondary amines. It involves the reaction of a primary amine with a carbonyl compound (in this case, formaldehyde) to form an intermediate imine, which is then reduced in situ by a mild hydride-based reducing agent.
Protocol:
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Reaction Setup: To a solution of 4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 eq, 37% solution).
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Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate N-methyleneimine.
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Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the mixture. The reaction is mildly exothermic and should be maintained at room temperature.
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Expert Rationale: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is mild enough not to reduce the formaldehyde starting material but is highly effective at reducing the intermediate iminium ion. Its steric bulk and attenuated reactivity compared to other hydrides (like NaBH₄) prevent over-alkylation and provide high selectivity for the secondary amine.
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Monitoring & Quenching: The reaction is stirred at room temperature for 12-24 hours until complete conversion is observed by TLC or LC-MS. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is purified by silica gel column chromatography.
Stage 3: Formation of the Hydrochloride Salt
The final step involves converting the purified, oily free-base amine into a stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and formulation.
Protocol:
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Dissolution: The purified 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is dissolved in a minimal amount of a dry, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).
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Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred amine solution at 0 °C.
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Precipitation: The hydrochloride salt will immediately precipitate out of the solution as a white or off-white solid.
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Isolation: The resulting slurry is stirred for an additional 30 minutes at 0 °C to ensure complete precipitation. The solid is then collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any unreacted starting material, and dried under high vacuum.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Analytical Characterization and Validation
Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis.
Protocol:
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Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final salt. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The product should appear as a single major peak (>98% purity).
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Identity Confirmation (Mass Spectrometry): The mass of the free base is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular ion peak [M+H]⁺ for C₈H₇F₄N would be observed at m/z = 194.06.
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Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.
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¹H NMR: Key expected signals include a singlet around 3.0 ppm corresponding to the three N-methyl protons. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm), with their chemical shifts and coupling constants being distinct from the primary amine precursor. Upon protonation to the HCl salt, a broad singlet corresponding to the N-H proton may be visible downfield.
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¹⁹F NMR: A singlet corresponding to the -CF₃ group will be observed, typically around -63 ppm relative to CFCl₃. Another signal will be present for the aromatic fluorine.
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¹³C NMR: The spectrum will show eight distinct carbon signals, including one for the N-methyl carbon (around 30-40 ppm) and a characteristic quartet for the -CF₃ carbon due to C-F coupling.
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Analytical Workflow Diagram
Caption: Standard workflow for the purification and analysis of the final product.
Applications in Research and Drug Development
Substituted anilines, particularly those bearing trifluoromethyl groups, are foundational building blocks in pharmaceutical development. Their value lies in their ability to serve as versatile precursors for a wide array of more complex molecular architectures.
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Kinase Inhibitors: The 4-amino-3-(trifluoromethyl)phenyl motif is a key structural component in several small-molecule kinase inhibitors used in oncology. For example, the related compound 4-chloro-3-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer.[3] The N-methyl group in the target compound can provide improved potency or alter the pharmacokinetic profile by modulating hydrogen bonding and lipophilicity.
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Synthesis of Heterocycles: This aniline is an excellent precursor for synthesizing substituted bicyclic heterocycles like quinolines, benzimidazoles, and benzotriazoles.[4] These scaffolds are prevalent in drugs targeting a range of diseases, from viral infections to cancer.[4] The N-methyl group can be used to block undesirable metabolic pathways (e.g., N-dealkylation) or to fine-tune the electronic properties of the final molecule.
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Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated anilines are used in the development of advanced polymers and as intermediates in the synthesis of modern pesticides and herbicides, where the trifluoromethyl group contributes to increased efficacy and stability.
Safety and Handling
Based on the data for the parent amine, 4-Fluoro-3-(trifluoromethyl)aniline, appropriate safety precautions are mandatory.
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 21, 2026, from [Link]
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
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PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 21, 2026, from [Link]
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SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 21, 2026, from [Link]

